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Compound of Interest

Compound Name: Calpinactam

Cat. No.: B15568256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calpinactam and its derivatives, focusing

on their structure-activity relationships (SAR) as antimycobacterial agents. The content is

based on available experimental data to inform future drug discovery and development efforts.

Introduction to Calpinactam
Calpinactam is a fungal metabolite isolated from Mortierella alpina FKI-4905.[1][2][3] It is a

hexapeptide characterized by a unique C-terminal ε-caprolactam ring.[1][2] Calpinactam has

demonstrated selective and potent activity against Mycobacterium species, including the

causative agent of tuberculosis, Mycobacterium tuberculosis.[1][2][3]

Comparative Analysis of Antimycobacterial Activity
The primary investigation into the structure-activity relationship of Calpinactam derivatives was

conducted by Nagai et al. (2012). Their research focused on the synthesis of various

Calpinactam analogs by modifying the amino acid residues to probe the structural

requirements for antimycobacterial activity. The activity of these compounds was assessed

against Mycobacterium smegmatis.

Table 1: Antimycobacterial Activity of Calpinactam and its Derivatives against M. smegmatis
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Compound
Structure /
Modification

Activity Level
against M.
smegmatis

MIC (µg/mL)

Calpinactam (Parent

Compound)
Natural Product Active 0.78[1][2][3]

Derivatives (Nagai et

al., 2012)

Peptide 6d
D-Glu residue

replaced with D-Ala
Moderate

Not explicitly stated in

abstract[4]

Other Synthesized

Derivatives

Modifications at the D-

Glu position

Not specified (implied

low or no activity)
Not available[4]

Key Findings from SAR Studies:

The parent compound, Calpinactam, exhibits significant inhibitory activity against M.

smegmatis.

Modification of the D-glutamic acid (D-Glu) residue in the peptide sequence appears to be

critical for activity.

The replacement of D-Glu with D-alanine (D-Ala) resulted in a derivative with "moderate

activity," suggesting that the size and/or charge of the side chain at this position is important

for the compound's antimycobacterial effects.[4]

While the exact MIC values for the derivatives are not publicly available in the abstract, the

study implies that most other modifications at the D-Glu position led to a significant loss of

activity.

Experimental Protocols
Synthesis of Calpinactam Derivatives
The synthesis of Calpinactam derivatives was achieved using solid-phase peptide synthesis

(SPPS).[4] This standard method allows for the sequential addition of amino acids to a growing

peptide chain anchored to a solid resin support.
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General Solid-Phase Peptide Synthesis (SPPS) Protocol:

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as

dimethylformamide (DMF).

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal

amine of the resin or the growing peptide chain is removed using a solution of piperidine in

DMF.

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling

reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. This activated amino acid is

then added to the resin to form a peptide bond.

Washing: The resin is washed extensively with DMF and other solvents to remove excess

reagents and byproducts.

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved

from the resin, and all side-chain protecting groups are removed using a cleavage cocktail

(e.g., trifluoroacetic acid with scavengers).

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product is characterized by mass spectrometry and NMR to

confirm its identity and purity.

Antimicrobial Susceptibility Testing (Minimum Inhibitory
Concentration - MIC Assay)
The antimycobacterial activity of Calpinactam and its derivatives is determined by measuring

the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the

compound that inhibits the visible growth of the mycobacteria.

Broth Microdilution MIC Assay Protocol for Mycobacterium:
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Preparation of Inoculum: A suspension of the Mycobacterium species is prepared in a

suitable broth medium (e.g., Middlebrook 7H9) and its turbidity is adjusted to a 0.5

McFarland standard. The suspension is then further diluted to achieve the desired final

inoculum concentration.

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g.,

DMSO) to create a stock solution. A serial two-fold dilution of each compound is prepared in

a 96-well microtiter plate.

Inoculation: Each well containing the diluted compound is inoculated with the prepared

bacterial suspension.

Controls: Positive controls (bacteria with no compound) and negative controls (broth only)

are included on each plate.

Incubation: The plates are sealed and incubated at 37°C for a period suitable for the growth

of the specific Mycobacterium species (e.g., 2-3 days for M. smegmatis, several weeks for

M. tuberculosis).

MIC Determination: After incubation, the wells are visually inspected for bacterial growth

(turbidity). The MIC is recorded as the lowest concentration of the compound at which no

visible growth is observed.

Proposed Mechanism of Action: Interference with
Iron Uptake
The proposed mechanism of action for Calpinactam and its derivatives involves the disruption

of iron uptake in mycobacteria.[1] Iron is an essential nutrient for bacterial survival and

pathogenesis. Mycobacterium tuberculosis has evolved a sophisticated system for acquiring

iron from its host, which involves the secretion of small iron-chelating molecules called

siderophores (mycobactins and carboxymycobactins).[5][6][7]

Calpinactam's structure is thought to mimic that of mycobactin, allowing it to interfere with the

siderophore-mediated iron transport pathway. This interference could occur at several stages,

including the chelation of iron, the transport of the iron-siderophore complex across the cell

envelope, or the release of iron within the bacterial cell.
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Caption: Proposed mechanism of Calpinactam's antimycobacterial action.

Conclusion and Future Directions
The available data on the structure-activity relationship of Calpinactam derivatives, primarily

from the work of Nagai et al. (2012), indicates that the D-Glu residue is a critical component for

its antimycobacterial activity. The moderate activity of the D-Ala substituted derivative suggests

that further exploration of modifications at this position with other amino acids could be a

promising avenue for developing more potent analogs.

Future research should focus on:

Synthesizing a broader range of Calpinactam derivatives with systematic modifications at

each amino acid position.

Conducting comprehensive in vitro and in vivo testing of these derivatives against drug-

susceptible and drug-resistant strains of M. tuberculosis.

Elucidating the precise molecular target and mechanism of action to better understand how

these compounds exert their antimycobacterial effects.
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Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to

enhance their potential as therapeutic agents.

This guide serves as a foundational resource for researchers in the field of antimycobacterial

drug discovery, providing a summary of the current understanding of Calpinactam's SAR and

a framework for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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